molecular formula C5H8Cl2O2S B2407850 (3-Chlorocyclobutyl)methanesulfonyl chloride CAS No. 2287345-12-2

(3-Chlorocyclobutyl)methanesulfonyl chloride

Cat. No.: B2407850
CAS No.: 2287345-12-2
M. Wt: 203.08
InChI Key: HJFPJDIVAWIWCD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorocyclobutyl)methanesulfonyl chloride typically involves the reaction of cyclobutyl compounds with chlorinating agents. One common method is the chlorination of cyclobutylmethanol using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom. The resulting intermediate is then reacted with methanesulfonyl chloride (CH3SO2Cl) under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to minimize impurities and side reactions .

Chemical Reactions Analysis

Types of Reactions

(3-Chlorocyclobutyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and alkenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-Chlorocyclobutyl)methanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chlorocyclobutyl)methanesulfonyl chloride involves its interaction with nucleophiles and electrophiles in various chemical reactions. The methanesulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This interaction leads to the formation of new chemical bonds and the generation of various products. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chlorocyclobutyl)methanesulfonyl chloride is unique due to the presence of both a cyclobutyl ring and a methanesulfonyl chloride group, which imparts distinct reactivity and potential biological activity. This combination of structural features makes it a valuable compound in synthetic chemistry and research .

Properties

IUPAC Name

(3-chlorocyclobutyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O2S/c6-5-1-4(2-5)3-10(7,8)9/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFPJDIVAWIWCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Cl)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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